benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate
CAS No.: 1261225-44-8
Cat. No.: VC8224980
Molecular Formula: C19H28N2O4
Molecular Weight: 348.4
* For research use only. Not for human or veterinary use.
![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate - 1261225-44-8](/images/structure/VC8224980.png)
Specification
CAS No. | 1261225-44-8 |
---|---|
Molecular Formula | C19H28N2O4 |
Molecular Weight | 348.4 |
IUPAC Name | benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate |
Standard InChI | InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1 |
Standard InChI Key | WBCJCRHCNGJQOY-CVEARBPZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2 |
SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a cyclohexane ring with (1R,3S) stereochemistry, confirmed by its isomeric SMILES:
CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2
. The Boc group (tert-butoxy carbonyl
) protects the amine at position 3, while the benzyl carbamate (OCC2=CC=CC=C2
) occupies position 1, rendering the molecule both stable and reactive under controlled conditions.
Table 1: Key Structural Descriptors
Spectroscopic and Computational Data
The InChIKey WBCJCRHCNGJQOY-CVEARBPZSA-N
and PubChem CID 69756441
provide unique identifiers for databases and spectral comparisons . Computational models predict moderate lipophilicity, aligning with its role as a synthetic intermediate requiring solubility in organic solvents .
Synthetic Applications
Role in Peptide and PROTAC Synthesis
As a dual-protected amine derivative, this compound is pivotal in peptide synthesis. The Boc group shields the amine during coupling reactions, while the benzyl carbamate can be selectively deprotected via hydrogenolysis. Recent advances highlight its use in PROTACs (Proteolysis-Targeting Chimeras), where it serves as a linker to connect target-binding motifs with E3 ubiquitin ligase recruiters .
Case Study: CCR5 Antagonist Development
A related cyclohexyl carbamate derivative was utilized in optimizing orally available CCR5 antagonists for HIV therapy. Structural hybridization strategies involving this scaffold improved metabolic stability and binding affinity, underscoring its versatility .
Comparative Reactivity
The benzyl group enhances steric hindrance compared to alkyl carbamates (e.g., methyl or ethyl), slowing hydrolysis and enabling prolonged reaction control. This contrasts with analogues like ethyl N-[(1R,3S)-3-Boc-aminocyclohexyl]carbamate, which exhibit faster deprotection kinetics.
Supplier | Purity | Packaging | Price (USD) |
---|---|---|---|
AK Scientific | 95% | 1 g | 336.80 |
Chemenu | 95+% | 5 g | 660.00 |
Chemenu | 95+% | 10 g | 1,155.00 |
Biological and Pharmacological Insights
Toxicity and ADME
Predicted pKa (12.16) suggests low ionization at physiological pH, favoring membrane permeability. In silico models indicate moderate hepatic metabolism via esterase-mediated cleavage, necessitating empirical validation .
Future Directions
Expanding PROTAC Libraries
Integration of this scaffold into heterobifunctional degraders could address undruggable targets, such as transcription factors or scaffold proteins .
Stereochemical Optimization
Exploring (1S,3R) diastereomers may unveil new selectivity profiles, particularly in CNS-targeted therapies where stereochemistry dictates blood-brain barrier penetration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume